![molecular formula C5H3ClN4 B3024739 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 68774-77-6](/img/structure/B3024739.png)
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine scaffold with a chlorine substituent at the 8-position. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing anticancer agents and bioactive molecules. Its synthesis typically involves multi-step reactions, including substitution, acylation, cyclization, and chlorination, with optimized protocols achieving yields up to 95.75% under mild conditions (e.g., using DMF and phosphorus oxychloride) . Structural confirmation is performed via ¹H NMR (δ 8.75 [s, 1H], 7.99 [s, 1H] in DMSO-d₆) and ESI-MS ([M+H]⁺ at m/z 223.00) . The chlorine atom at the 8-position enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions for further functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 2-chloropyrazine with hydrazine hydrate under controlled conditions. The reaction is carried out in ethanol at a temperature of around 58°C. The mixture is then cooled, and the pH is adjusted using sodium hydroxide. The product is extracted using methylene dichloride and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at the 8-position undergoes nucleophilic substitution with amines, thiols, and alkoxides under mild conditions.
Key Findings:
-
Amine Substitution : Reactions with primary/secondary amines in PEG 400 at 120°C yield 8-amino derivatives in 73–99% efficiency without chromatographic purification .
-
Thiol Substitution : Sodium hydrosulfide (NaSH) in DMF substitutes chlorine with a thiol group at 80°C.
Table 1: Representative Nucleophilic Substitutions
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings for structural diversification.
Key Findings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C), achieving >80% yields .
-
Sonogashira Coupling : Alkynylation with terminal alkynes under PdCl₂(PPh₃)₂/CuI catalysis forms C–C bonds .
Table 2: Cross-Coupling Partners and Outcomes
Reaction Type | Partner | Catalyst System | Yield |
---|---|---|---|
Suzuki-Miyaura | 4-Cyanophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 85% |
Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 78% |
Oxidative Cyclization
Chloramine T trihydrate facilitates one-pot synthesis of fused triazolopyrazines via electrocyclization .
Mechanism:
-
Hydrazine Intermediate Formation : 2-Chloro-3-hydrazinylpyrazine reacts with aldehydes.
-
Cyclization : Chloramine T oxidizes the hydrazone intermediate to form the triazole ring .
Example:
Hydrogenation and Reductive Functionalization
Catalytic hydrogenation modifies the pyrazine ring:
Example:
-
Reductive Amination : Hydrogenation with PtO₂/Pd/C in methanol under H₂ (50 psi) followed by Boc protection yields N-Boc derivatives (22% yield) .
Ring Expansion and Functionalization
Triazolopyrazines serve as precursors for larger heterocycles:
Key Reaction:
-
Photoredox Methylation : Using Ir(dF-CF₃-ppy)₂(dtbpy)PF₆ under blue light (456 nm), methyl groups are introduced at position 3 (68% yield) .
Comparative Reactivity Insights
The chlorine atom’s electronic effects enhance reactivity at the 8-position compared to other triazolopyrazine derivatives:
Derivative | Reactivity Profile |
---|---|
8-Bromo analogue | Slower substitution due to larger size |
5-Methyl analogue | Reduced electrophilicity at C8 |
7-Chloro isomer | Altered regioselectivity in couplings |
Scientific Research Applications
Antibacterial Activity
Overview:
Recent studies have demonstrated that derivatives of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. A synthesis study reported the evaluation of several derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing moderate to strong antibacterial activities.
Key Findings:
- Compound 2e showed a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against E. coli, comparable to ampicillin .
- The structure-activity relationship indicated that long alkyl chains at specific positions enhanced antibacterial effectiveness due to increased lipophilicity .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
2e | 32 | Staphylococcus aureus |
2e | 16 | Escherichia coli |
Anticancer Properties
Overview:
The compound has also been explored for its anticancer potential. A series of synthesized derivatives were evaluated for their inhibitory effects on c-Met and VEGFR-2 kinases, which are critical in cancer cell proliferation.
Key Findings:
- Compound 17l exhibited potent antiproliferative activity with IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cell lines .
- The compound induced apoptosis in A549 cells and inhibited intracellular c-Met signaling pathways .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
17l | 0.98 | A549 |
17l | 1.05 | MCF-7 |
17l | 1.28 | HeLa |
Synthesis and Chemical Properties
Overview:
The synthesis of this compound can be achieved through various methods, including a one-pot synthesis using chloramine T as an oxidizing agent. This method allows for high yields and easy diversification into other derivatives.
Key Findings:
- The synthesis involves the reaction of 2-chloro-3-hydrazinylpyrazine with aldehydes under mild conditions .
- The presence of the chloro group facilitates further modifications through palladium-catalyzed reactions .
Other Biological Activities
Beyond antibacterial and anticancer applications, derivatives of this compound have shown promise in various other biological activities including:
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives involves the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these kinases, thereby blocking their activity .
Comparison with Similar Compounds
The structural and functional diversity of triazolo-pyrazine derivatives is vast. Below is a systematic comparison of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with key analogs:
Structural Analogs with Varying Substituents
Substituent Effects on Reactivity and Yield
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl substituent (in compound 27, Table 1) enhances electrophilicity at the 8-position, enabling high-yield (92%) SNAr reactions with amines .
- Trifluoromethyl Groups : The CF₃ group at the 3-position increases metabolic stability but complicates synthesis due to steric hindrance, requiring optimized conditions (e.g., elevated temperatures) .
- Chlorine vs. Bromine : Bromine at the 6-position (vs. chlorine at 8) alters electronic distribution, reducing reactivity in SNAr but expanding utility in cross-coupling reactions .
Key Research Findings and Trends
Anticancer Potential: 8-Chloro-triazolo-pyrazines are prioritized as intermediates for kinase inhibitors and apoptosis inducers due to their tunable electronic profiles .
Green Chemistry : PEG400 and microwave irradiation are emerging as sustainable tools for SNAr and cyclization reactions .
Limitations : Low yields persist in derivatives with bulky substituents (e.g., anthracen-9-yl, 3,5-di-tert-butylphenyl) due to steric clashes during cyclization .
Biological Activity
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring fused with a pyrazine moiety, which contributes to its unique reactivity and biological properties. The presence of chlorine enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis and Structural Characterization
Several studies have reported the synthesis of various triazolo[4,3-a]pyrazine derivatives, including 8-chloro analogs. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to characterize these compounds. For instance, the synthesis of 8-chloro derivatives has been achieved through functionalization reactions involving photoredox chemistry and other methodologies .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro assays showed moderate to good activity against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 μg/mL.
- Escherichia coli : MIC of 16 μg/mL.
These activities were comparable to standard antibiotics like ampicillin .
Antimalarial Activity
Research conducted by the Open Source Malaria consortium revealed that derivatives of the triazolo[4,3-a]pyrazine scaffold possess antimalarial properties. Some compounds demonstrated IC50 values as low as 0.016 µM against Plasmodium falciparum, indicating potent activity without significant cytotoxicity towards human cell lines . The proposed mechanism involves inhibition of the PfATP4 enzyme, crucial for maintaining ion homeostasis in malaria parasites .
Anticancer Activity
Compounds derived from the triazolo[4,3-a]pyrazine framework have also shown promising anticancer effects. A notable derivative exhibited IC50 values of:
- A549 cells : 0.98 µM
- MCF-7 cells : 1.05 µM
- HeLa cells : 1.28 µM
These compounds not only inhibited cell proliferation but also induced apoptosis in cancer cell lines . The dual inhibition of c-Met and VEGFR-2 kinases was identified as a key mechanism contributing to their anticancer activity .
Structure-Activity Relationships (SAR)
The SAR studies have provided insights into how modifications to the triazolo[4,3-a]pyrazine scaffold can enhance biological activity. For instance:
- Substitution at various positions on the triazole ring can significantly affect antibacterial potency.
- Electron-donating groups at specific positions have been linked to increased activity against bacterial strains .
Case Studies
- Renin Inhibitors : A series of derivatives were synthesized that showed potent inhibition of human renin with IC50 values ranging from 1.7 to 6.8 nM. These compounds effectively lowered blood pressure in animal models but exhibited poor oral bioavailability .
- Bromodomain Inhibition : Certain triazolo[4,3-a]pyrazine derivatives were identified as inhibitors of bromodomains involved in epigenetic regulation, presenting potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine, and what are their limitations?
The most widely used synthesis begins with 2,3-dichloropyrazine, which undergoes hydrazine substitution to form 2-chloro-3-hydrazinopyrazine. Cyclization with acid halides (e.g., phosgene) yields this compound, followed by hydrolysis and N-alkylation for further derivatization . A key limitation is the restricted diversity of substituents at position 7, which necessitates alternative strategies for functionalization (e.g., using carbonyl reagents to modify position 3) .
Q. How can the chlorine atom at position 8 be replaced with other functional groups?
The chlorine at position 8 is highly reactive and can be substituted via nucleophilic displacement. For example, treatment with saturated ethanolic NH₃ at 140°C in a sealed tube replaces chlorine with an amino group, yielding 8-amino derivatives . Alternative nucleophiles (e.g., amines, alkoxides) require optimization of solvent, temperature, and reaction time to achieve high regioselectivity and purity .
Q. What analytical techniques are critical for characterizing 8-chloro-triazolopyrazine derivatives?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing N7 vs. N8 alkylation) .
- HPLC : Reverse-phase C18 columns with acidic mobile phases (e.g., 5:95 ACN:H₂O + 0.1% H₃PO₄) ensure purity assessment, with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS validates molecular formulas, particularly for trifluoromethyl or halogenated derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during N-alkylation of 8-chloro-triazolopyrazines be addressed?
Competing alkylation at N7 vs. N8 is influenced by steric and electronic factors. Using bulky alkyl halides (e.g., benzyl chloride) favors N7 substitution, while polar aprotic solvents (e.g., DMF) enhance reactivity. Monitoring via TLC or LC-MS and optimizing stoichiometry (e.g., excess alkylating agent) improves yield . For complex cases, computational modeling (DFT) predicts reactive sites based on electron density maps .
Q. What strategies resolve contradictions in spectral data for triazolopyrazine derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria (e.g., amine-imine tautomerism).
- Deuteration experiments to confirm exchangeable protons (e.g., NH groups in hydrazine intermediates) .
- X-ray crystallography to unambiguously assign regiochemistry in crystalline derivatives .
Q. How can phosphorus oxychloride (POCl₃) be safely utilized in chlorination reactions?
POCl₃ is effective for converting hydroxyl or carbonyl groups to chlorides (e.g., synthesizing 8-chloro derivatives from pyrazinones). Key precautions include:
- Conducting reactions under anhydrous conditions with reflux condensers to trap HCl gas.
- Quenching excess POCl₃ with ice-cold water or aqueous NaHCO₃ to prevent exothermic side reactions.
- Purifying products via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove phosphorylated byproducts .
Q. Methodological Notes
- Synthesis Optimization : For scale-up, replace sealed-tube reactions with high-pressure reactors to improve safety and reproducibility .
- Contradiction Analysis : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve ambiguities .
- Regioselectivity : Use directing groups (e.g., electron-withdrawing substituents at C3) to control alkylation sites .
Properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZJRJVVFDDJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503331 | |
Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-77-6 | |
Record name | 8-Chloro-1,2,4-triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68774-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70503331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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